molecular formula C9H8ClNO3 B13044789 6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran

6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B13044789
M. Wt: 213.62 g/mol
InChI Key: RXMNEEYUJQOMMG-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-chloro-2-methyl-5-amino-2,3-dihydrobenzofuran.

Scientific Research Applications

6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran stands out due to its unique combination of a chloro, methyl, and nitro group on the benzofuran ring. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-2-methyl-5-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8ClNO3/c1-5-2-6-3-8(11(12)13)7(10)4-9(6)14-5/h3-5H,2H2,1H3

InChI Key

RXMNEEYUJQOMMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-]

Origin of Product

United States

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